Promegestone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Progesterone Receptor Radioligand:

Promegestone's most significant contribution to scientific research lies in its function as a radioligand for progesterone receptors. A radioligand is a molecule that binds specifically to a receptor and emits detectable radiation. In this case, promegestone, labelled with a radioactive isotope, can be used to identify, quantify, and study progesterone receptors in tissues and cells. This technique is crucial for understanding progesterone's role in various physiological processes Wikipedia: Promegestone: .

Progesterone receptors are essential for many functions, including female reproduction, the menstrual cycle, and embryonic development. By using radiolabeled promegestone, researchers can map the distribution of progesterone receptors in different organs and tissues. This information helps them understand how progesterone influences various biological processes.

Progesterone Receptor Antagonist:

While promegestone has weak progestogenic activity, it can also act as a competitive antagonist for the progesterone receptor Wikipedia: Promegestone: . This means it can bind to the receptor but not activate it, potentially blocking the action of natural progesterone. This property allows researchers to study the effects of progesterone inhibition in various cell lines and animal models.

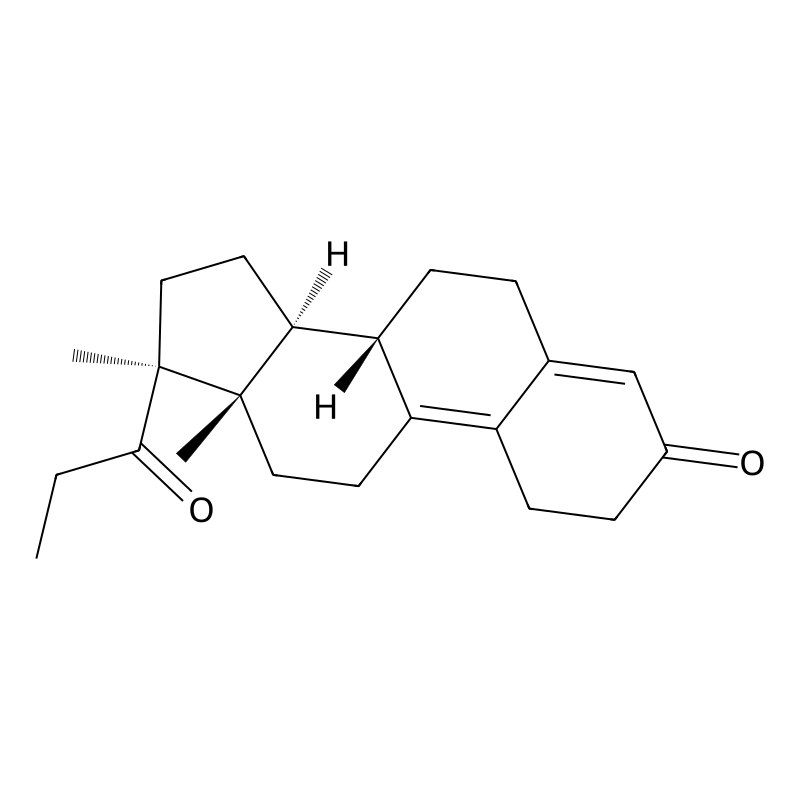

Promegestone is a synthetic progestogen, a class of steroid hormones that mimic the natural hormone progesterone. It is primarily used in hormone replacement therapy and to manage various reproductive health conditions. Promegestone is characterized by its ability to bind to progesterone receptors, thereby exerting effects similar to those of endogenous progesterone. Its chemical structure includes a steroid backbone with specific functional groups that enhance its biological activity and pharmacokinetic properties.

Promegestone acts by binding to progesterone receptors in various tissues throughout the body. Once bound, it triggers a cascade of cellular events that mimic the effects of natural progesterone. These effects can include:

- Regulation of the menstrual cycle by promoting endometrial lining growth in preparation for pregnancy [].

- Inhibition of ovulation by suppressing the release of luteinizing hormone (LH) from the pituitary gland [].

- Supporting pregnancy by promoting mammary gland development and preparing the uterus for implantation [].

- Potentially reducing the risk of preterm birth by suppressing uterine contractions [].

The specific effects depend on the target tissue and hormonal balance within the body.

These synthesis methods ensure that Promegestone retains its desired pharmacological properties while minimizing side effects.

Promegestone exhibits significant biological activity through its interaction with progesterone receptors. It functions primarily as a:

- Agonist of the nuclear progesterone receptor: This interaction regulates gene expression related to reproductive functions.

- Modulator of membrane progesterone receptors: These receptors are involved in non-genomic signaling pathways that affect cellular responses such as calcium signaling and cell proliferation.

The compound has been shown to influence various physiological processes, including:

- Regulation of the menstrual cycle

- Maintenance of pregnancy

- Modulation of immune responses

Promegestone has several important applications in medicine, including:

- Hormone Replacement Therapy: It is used to alleviate symptoms associated with menopause.

- Contraceptive Formulations: Promegestone can be included in contraceptive pills due to its progestogenic effects.

- Management of Menstrual Disorders: It helps regulate menstrual cycles in women with irregularities.

The versatility of Promegestone makes it a valuable compound in reproductive health management.

Promegestone has been studied for its interactions with various drugs and biological systems. Key findings include:

- Drug Interactions: Co-administration with certain medications can alter the metabolism of Promegestone, affecting its efficacy and safety profile.

- Receptor Interactions: Studies have shown that Promegestone can interact with multiple receptor types beyond the progesterone receptor, including glucocorticoid and mineralocorticoid receptors, which may influence its therapeutic effects.

Understanding these interactions is essential for optimizing treatment regimens involving Promegestone.

Promegestone shares similarities with other progestogens but also has unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound | Similarity | Unique Features |

|---|---|---|

| Progesterone | Natural progestogen | Endogenous hormone; primary role in pregnancy |

| Medroxyprogesterone Acetate | Synthetic progestin | Longer half-life; used in contraceptives |

| Norethisterone | Synthetic progestin | Stronger androgenic activity |

| Dydrogesterone | Synthetic progestin | Minimal androgenic effects; used for menstrual disorders |

Promegestone's distinct profile allows it to be effectively utilized in specific therapeutic contexts while maintaining a favorable safety profile compared to other compounds.

Promegestone possesses a molecular formula of C₂₂H₃₀O₂ with an exact molecular weight of 326.480 g·mol⁻¹ [1] [2] [3]. This molecular composition reflects the characteristic structure of a nineteen-norpregnane derivative, distinguishing it from natural progesterone (C₂₁H₃₀O₂, 314.469 g·mol⁻¹) by the addition of one carbon atom and the absence of the C-19 methyl group [4] [5]. The compound is also catalogued under CAS number 34184-77-5 and PubChem CID 36709 [2] [3] [6].

The exact mass determination of 326.2246 atomic mass units provides precise characterization for analytical identification [7]. Elemental analysis reveals the composition as 80.94% carbon, 9.26% hydrogen, and 9.80% oxygen by mass [7]. These molecular parameters place Promegestone within the norpregnane subclass of synthetic progestins, specifically as a 19-norprogesterone derivative with distinctive structural modifications at positions 17 and 21 [8] [5].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₃₀O₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 326.480 | [1] [2] [4] |

| Exact Mass | 326.2246 | [7] |

| CAS Number | 34184-77-5 | [2] [3] [6] |

| PubChem CID | 36709 | [3] |

| InChI Key | QFFCYTLOTYIJMR-XMGTWHOFSA-N | [6] |

Stereochemical Configuration and Conformational Analysis

Promegestone exhibits absolute stereochemical configuration with four defined stereocenters and no E/Z centers [6]. The complete IUPAC nomenclature identifies the compound as (8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one [3] [6]. This nomenclature precisely defines the three-dimensional arrangement of atoms around each chiral center, establishing the absolute configuration crucial for biological activity.

The stereochemical framework of Promegestone follows the fundamental steroid backbone with specific modifications that influence receptor binding and biological activity [9] [10]. Molecular dynamics studies on related progestins demonstrate that conformational flexibility plays a critical role in receptor specificity, with certain ring conformations being associated with enhanced progesterone receptor binding [11] [12]. The A-ring of steroid molecules, containing the characteristic 3-keto group, has been shown to exhibit surprising flexibility despite its rigid appearance, with this flexibility being particularly significant for biological activity [13].

Conformational analysis reveals that the steroid ring system adopts a relatively rigid conformation due to the trans-fused ring junctions, particularly the B/C and C/D ring fusions [14]. However, computational studies on progesterone and related steroids indicate that the A-ring can undergo conformational changes involving dihedral angle rotations that may impact receptor binding without significantly affecting overall molecular energy [13] [15]. The 17α-propanoyl side chain in Promegestone introduces additional conformational considerations, as side-chain flexibility can influence binding pocket accommodation within the progesterone receptor [10] [16].

| Stereochemical Parameter | Value | Reference |

|---|---|---|

| Stereochemistry | Absolute | [6] |

| Defined Stereocenters | 4/4 | [6] |

| E/Z Centers | 0 | [6] |

| Configuration | (8S,13S,14S,17S) | [3] [6] |

Structure-Activity Relationships in the Progestin Class

The structure-activity relationships within the progestin class reveal critical molecular features that determine progesterone receptor binding affinity and biological potency [17] [18] [19]. Promegestone belongs to the 19-norpregnane subclass, characterized by the absence of the C-19 methyl group and the presence of a 9,10-double bond, modifications that generally enhance progestational activity compared to the parent progesterone structure [8] [20].

The essential structural requirements for progestational activity include the preservation of the 3-keto-4-ene system (Δ⁴-3-one), which represents the only consistently required element for progesterone receptor binding [9] [19]. This α,β-unsaturated ketone system in the A-ring is crucial for receptor recognition and appears to be universally conserved among active progestins [21] [22]. The 17β-acetyl side chain, modified to a propanoyl group in Promegestone, contributes significantly to receptor binding affinity and influences the compound's pharmacological profile [4] [20].

Comparative analysis within the progestin class demonstrates that Promegestone possesses approximately 200% of the progesterone receptor binding affinity relative to natural progesterone [4]. This enhanced binding is attributed to the structural modifications including the 19-nor configuration and the 17α-propanoyl substitution [5] [20]. Related compounds in this series, including Trimegestone (with an additional 21-hydroxyl group) and Demegestone (with a 17α-methyl group), exhibit varying degrees of receptor affinity that correlate with their specific structural modifications [5] [23].

The structure-activity relationships also reveal that modifications to the steroid backbone can introduce secondary activities at other steroid hormone receptors [19] [24]. However, Promegestone demonstrates high selectivity for the progesterone receptor with minimal affinity for androgen, estrogen, or glucocorticoid receptors, a profile that distinguishes it from many other synthetic progestins [4] [6]. This selectivity profile is particularly important for therapeutic applications where unwanted androgenic or estrogenic effects must be minimized.

| Compound | Molecular Formula | Key Modifications | PR Binding Affinity |

|---|---|---|---|

| Promegestone | C₂₂H₃₀O₂ | 19-nor, 17α-propanoyl | ~200% of progesterone [4] |

| Trimegestone | C₂₂H₃₀O₃ | 19-nor, 17α-propanoyl, 21-OH | 588-660% of progesterone [5] |

| Demegestone | C₂₁H₂₈O₂ | 19-nor, 17α-methyl | Variable [5] |

| Progesterone | C₂₁H₃₀O₂ | Natural hormone | Reference (100%) [4] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H340 (97.44%): May cause genetic defects [Danger Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

G03 - Sex hormones and modulators of the genital system

G03D - Progestogens

G03DB - Pregnadien derivatives

G03DB07 - Promegestone

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: Blanton MP, Xie Y, Dangott LJ, Cohen JB. The steroid promegestone is a noncompetitive antagonist of the Torpedo nicotinic acetylcholine receptor that interacts with the lipid-protein interface. Mol Pharmacol. 1999 Feb;55(2):269-78. PubMed PMID: 9927618.

3: Raynaud JP, Ojasoo T. [Promegestone, a new progestin]. J Gynecol Obstet Biol Reprod (Paris). 1983;12(7):697-710. French. PubMed PMID: 6366037.

4: Goswami D, Callaway C, Pascal BD, Kumar R, Edwards DP, Griffin PR. Influence of domain interactions on conformational mobility of the progesterone receptor detected by hydrogen/deuterium exchange mass spectrometry. Structure. 2014 Jul 8;22(7):961-73. doi: 10.1016/j.str.2014.04.013. Epub 2014 Jun 5. PubMed PMID: 24909783; PubMed Central PMCID: PMC4393884.

5: Speroni L, Whitt GS, Xylas J, Quinn KP, Jondeau-Cabaton A, Barnes C, Georgakoudi I, Sonnenschein C, Soto AM. Hormonal regulation of epithelial organization in a three-dimensional breast tissue culture model. Tissue Eng Part C Methods. 2014 Jan;20(1):42-51. doi: 10.1089/ten.TEC.2013.0054. Epub 2013 Jun 25. PubMed PMID: 23675751; PubMed Central PMCID: PMC3870574.

6: Tremollieres FA, Strong DD, Baylink DJ, Mohan S. Progesterone and promegestone stimulate human bone cell proliferation and insulin-like growth factor-2 production. Acta Endocrinol (Copenh). 1992 Apr;126(4):329-37. PubMed PMID: 1375800.

7: Taylor RN, Savouret JF, Vaisse C, Vigne JL, Ryan I, Hornung D, Seppälä M, Milgrom E. Promegestone (R5020) and mifepristone (RU486) both function as progestational agonists of human glycodelin gene expression in isolated human epithelial cells. J Clin Endocrinol Metab. 1998 Nov;83(11):4006-12. PubMed PMID: 9814484.

8: McFall T, Patki M, Rosati R, Ratnam M. Role of the short isoform of the progesterone receptor in breast cancer cell invasiveness at estrogen and progesterone levels in the pre- and post-menopausal ranges. Oncotarget. 2015 Oct 20;6(32):33146-64. doi: 10.18632/oncotarget.5082. PubMed PMID: 26356672; PubMed Central PMCID: PMC4741755.

9: Pasqualini JR, Maloche C, Maroni M, Chetrite G. Effect of the progestagen Promegestone (R-5020) on mRNA of the oestrone sulphatase in the MCF-7 human mammary cancer cells. Anticancer Res. 1994 Jul-Aug;14(4A):1589-93. PubMed PMID: 7979190.

10: Bashirelahi N, Ganesan S, Ekiko DB, Young JD Jr, Shida K, Yamanaka H, Takahashi E. Effect of 16 beta-ethyl-17 beta-hydroxy-4-estren-3-one (TSAA-291) on the binding of promegestone (R5020) and methyltrienolone (R1881) to hyperplastic and neoplastic human prostate. J Steroid Biochem. 1986 Sep;25(3):367-74. PubMed PMID: 2430141.

11: Chetrite G, Le Nestour E, Pasqualini JR. Human estrogen sulfotransferase (hEST1) activities and its mRNA in various breast cancer cell lines. Effect of the progestin, promegestone (R-5020). J Steroid Biochem Mol Biol. 1998 Sep;66(5-6):295-302. PubMed PMID: 9749835.

12: Sirett DA, Grant JK. Saturable binding of [3H]-promegestone in sheep liver cytosol is not to receptors for progesterone or glucocorticoids. J Steroid Biochem. 1982 Apr;16(4):553-5. PubMed PMID: 7201050.

13: Brun G, Dargent D, Pontonnier G, Petrescou L. [Clinical use of promegestone, a progestational agent with high specificity for receptors]. Rev Fr Gynecol Obstet. 1984 May;79(5):423-6. French. PubMed PMID: 6396815.

14: Kougioumtzi A, Tsaparas P, Magklara A. Deep sequencing reveals new aspects of progesterone receptor signaling in breast cancer cells. PLoS One. 2014 Jun 4;9(6):e98404. doi: 10.1371/journal.pone.0098404. eCollection 2014. PubMed PMID: 24897521; PubMed Central PMCID: PMC4045674.

15: Nguyen BL, Chetrite G, Pasqualini JR. Transformation of estrone and estradiol in hormone-dependent and hormone-independent human breast cancer cells. Effects of the antiestrogen ICI 164,384, danazol, and promegestone (R-5020). Breast Cancer Res Treat. 1995 May;34(2):139-46. PubMed PMID: 7647331.

16: Pasqualini JR, Varin C, Nguyen BL. Effect of the progestagen R5020 (promegestone) and of progesterone on the uptake and on the transformation of estrone sulfate in the MCF-7 and T-47d human mammary cancer cells: correlation with progesterone receptor levels. Cancer Lett. 1992 Sep 14;66(1):55-60. PubMed PMID: 1451096.

17: Joseph PJ, Couzinet B, Brailly S, Rigaud C, Raynaud JP, Schaison G. Interactions of oestradiol benzoate and promegestone upon basal and TRH-induced prolactin secretion in postmenopausal women. Clin Endocrinol (Oxf). 1986 May;24(5):497-503. PubMed PMID: 3098454.

18: Schneider W, Gauthier Y, Shyamala G. Effects of progesterone, promegestone and RU 486 on glucocorticoid receptor levels in primary cultures of mouse mammary epithelial cells. J Steroid Biochem. 1988 Jun;29(6):599-604. PubMed PMID: 3386227.

19: Bylander A, Lind K, Goksör M, Billig H, Larsson DG. The classical progesterone receptor mediates the rapid reduction of fallopian tube ciliary beat frequency by progesterone. Reprod Biol Endocrinol. 2013 May 8;11:33. doi: 10.1186/1477-7827-11-33. PubMed PMID: 23651709; PubMed Central PMCID: PMC3651731.

20: Chetrite G, Varin C, Delalonde L, Pasqualini JR. Effect of promegestone, tamoxifen, 4-hydroxytamoxifen and ICI 164,384 on the oestrone sulphatase activity of human breast cancer cells. Anticancer Res. 1993 Jul-Aug;13(4):931-4. PubMed PMID: 8352561.